molecular formula C14H16Br2N2O B602074 4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol CAS No. 1797894-71-3

4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol

Katalognummer: B602074
CAS-Nummer: 1797894-71-3
Molekulargewicht: 388.1
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol” is a chemical compound with the molecular formula C14H16Br2N2O . It is also known as Ambroxol Cycloimine Impurity . It is an impurity of Ambroxol, a bronchosecretolytic drug .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 14 carbon atoms, 16 hydrogen atoms, 2 bromine atoms, 2 nitrogen atoms, and 1 oxygen atom . The InChI string and Canonical SMILES can be used to visualize the molecular structure .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 388.10 g/mol . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . The compound has a topological polar surface area of 35.8 Ų .

Wissenschaftliche Forschungsanwendungen

  • Isolation and Characterization in Ambroxol : A study by Thummala, Ivaturi, and Nittala (2014) in "Scientia Pharmaceutica" isolated and characterized an unknown impurity of ambroxol, identified as trans-4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol, formed under stress conditions in the formulated drug (Thummala, Ivaturi, & Nittala, 2014).

  • Antimicrobial Potential : Research by Barat (2017) in "Global Journal for Research Analysis" synthesized analogues of 6,8-dibromoquinazolin-4(3H)-ones, showing potential as antimicrobial agents in vitro (Barat, 2017).

  • Novel Ambroxol-Derived Compound : A 2023 study in "International Journal of Molecular Sciences" by Krysantieva, Voronina, and Safin reported the synthesis of a novel tetrahydroquinazoline derivative from ambroxol hydrochloride, demonstrating potential against SARS-CoV-2 proteins (Krysantieva, Voronina, & Safin, 2023).

  • Antidepressant-like Effect Study : Dhir and Kulkarni (2011) in "Neuroscience Letters" explored the antidepressant-like effect of a related compound, 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol, involving the l-arginine–nitric oxide–cyclic guanosine monophosphate pathway (Dhir & Kulkarni, 2011).

  • Synthesis and Characterization of Isoxazole Derivatives : A 2022 study by Savaliya in "Towards Excellence" synthesized and characterized new isoxazole derivatives incorporating a 6,8-dibromo-2-methylquinazolin-4-one moiety, evaluating them for antimicrobial activity (Savaliya, 2022).

  • Antibacterial and Antifungal Activity : Patel, Patel, and Barat (2010) in "Journal of Young Pharmacists" synthesized a series of compounds related to 6,8-dibromoquinazolin-4(3H) ones, evaluating their antibacterial and antifungal activities (Patel, Patel, & Barat, 2010).

Safety and Hazards

The safety data sheet for the hydrochloride form of this compound indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/eye protection/face protection .

Zukünftige Richtungen

As “4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol” is an impurity of Ambroxol, future research could focus on minimizing its formation during the synthesis and storage of Ambroxol. Additionally, further studies could investigate the impact of this impurity on the efficacy and safety of Ambroxol .

Eigenschaften

IUPAC Name

4-(6,8-dibromo-4H-quinazolin-3-yl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Br2N2O/c15-10-5-9-7-18(8-17-14(9)13(16)6-10)11-1-3-12(19)4-2-11/h5-6,8,11-12,19H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMLBUAMNBQDHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N2CC3=C(C(=CC(=C3)Br)Br)N=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the significance of identifying 4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol in Ambroxol formulations?

A1: Identifying and characterizing impurities in drug formulations like Ambroxol is crucial for ensuring drug safety and efficacy. The presence of even small amounts of impurities can potentially impact the drug's stability, efficacy, and safety profile.

Q2: How was this compound structurally characterized in the study?

A: The study employed a combination of techniques to confidently characterize the isolated impurity []. After isolation via preparative HPLC, the structure of this compound was elucidated using:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.